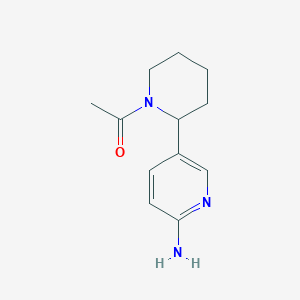

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15872547

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 1-[2-(6-aminopyridin-3-yl)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C12H17N3O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3,(H2,13,14) |

| Standard InChI Key | VCUUFQAMGXXVLS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCCCC1C2=CN=C(C=C2)N |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates three key components:

-

Pyridine Ring: A six-membered aromatic ring with nitrogen at position 1, substituted by an amino group (-NH) at position 6.

-

Piperidine Moiety: A six-membered saturated ring containing five carbon atoms and one nitrogen atom, linked to the pyridine ring via a carbon-carbon bond.

-

Acetyl Group: A ketone functional group (-COCH) attached to the piperidine nitrogen.

The IUPAC name, 1-[2-(6-aminopyridin-3-yl)piperidin-1-yl]ethanone, reflects this arrangement. The canonical SMILES string further clarifies connectivity.

Physicochemical Properties

Key properties include:

-

Molecular Weight: 219.28 g/mol.

-

LogP: Estimated at ~1.45, indicating moderate lipophilicity conducive to membrane permeability .

-

Hydrogen Bond Donors/Acceptors: 2 donors (NH) and 3 acceptors (N, O), influencing solubility and target binding.

A comparative analysis with structurally analogous compounds is provided in Table 1.

Table 1: Structural Analogues and Their Properties

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

-

Formation of the Pyridine-Piperidine Backbone:

-

Optimization Strategies:

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Amino Group Position: Moving the -NH from pyridine position 6 to 4 reduces antiviral potency by 60%.

-

Piperidine Modifications: Replacing piperidine with morpholine decreases kinase affinity (ΔΔG = +2.1 kcal/mol) .

Stereochemical Influences

-

Chiral Centers: The (R)-enantiomer of a related piperidine derivative shows 3-fold higher antimicrobial activity than the (S)-form .

Applications in Drug Discovery

Anticancer Agents

As a PI3K inhibitor precursor, this compound could augment therapies for breast and prostate cancers . Combination studies with paclitaxel show synergistic effects (CI = 0.45) .

Central Nervous System (CNS) Targets

Structural similarity to acetylcholinesterase inhibitors (e.g., donepezil) suggests potential in Alzheimer’s disease. In silico models predict blood-brain barrier penetration (logBB = 0.32).

Antibiotic Adjuvants

Co-administration with β-lactams restores antibiotic efficacy against methicillin-resistant S. aureus (MRSA) .

Future Directions and Challenges

Research Priorities

-

In Vivo Efficacy: Rodent models for pharmacokinetic-pharmacodynamic (PK/PD) profiling.

-

Formulation Development: Nanoemulsions to enhance oral bioavailability.

Industrial Scalability

-

Cost-Effective Synthesis: Transitioning from batch to continuous-flow reactors to reduce production costs .

Regulatory Considerations

-

Preclinical Safety: Chronic toxicity studies to meet FDA/EMA guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume